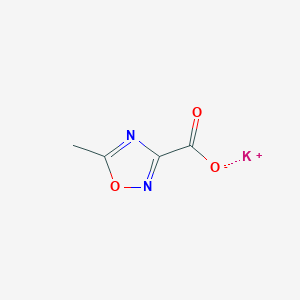![molecular formula C10H10FNO3 B1489417 2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid CAS No. 1780604-48-9](/img/structure/B1489417.png)
2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
描述
2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid is a useful research compound. Its molecular formula is C10H10FNO3 and its molecular weight is 211.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of 2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid is the enzyme protoporphyrinogen oxidase (Protox) . Protox plays a crucial role in the biosynthesis of chlorophyll and heme, which are essential for plant growth and development .
Mode of Action
This compound acts by inhibiting the activity of Protox . This inhibition prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, a critical step in the biosynthesis of chlorophyll and heme .
Biochemical Pathways
The inhibition of Protox disrupts the porphyrin biosynthesis pathway , leading to the accumulation of protoporphyrinogen IX . This compound is auto-oxidized to produce protoporphyrin IX, which is a photosensitizer. When exposed to light, it produces reactive oxygen species that cause lipid peroxidation, leading to cell membrane damage and ultimately cell death .
Result of Action
The result of the action of this compound is the disruption of chlorophyll and heme biosynthesis, leading to cell death . This makes the compound effective as a herbicide, as it can control the growth of unwanted plants .
生化分析
Biochemical Properties
2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with protoporphyrinogen oxidase (protox), an enzyme involved in the biosynthesis of heme. The compound acts as an inhibitor of protox, leading to the accumulation of protoporphyrinogen IX, which can cause oxidative damage to cells . Additionally, this compound may interact with other enzymes and proteins, influencing various metabolic pathways and cellular processes.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In plant cells, the inhibition of protox leads to the accumulation of reactive oxygen species (ROS), causing lipid peroxidation and cell membrane damage . This results in cell death and is the basis for the compound’s herbicidal activity. In mammalian cells, the compound’s effects on cell signaling pathways, gene expression, and cellular metabolism are still under investigation. It is hypothesized that similar mechanisms involving oxidative stress and enzyme inhibition may be at play.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of protox. The compound binds to the active site of the enzyme, preventing the conversion of protoporphyrinogen IX to protoporphyrin IX . This inhibition disrupts the heme biosynthesis pathway, leading to the accumulation of toxic intermediates and oxidative stress. Additionally, the compound may interact with other biomolecules, influencing gene expression and cellular metabolism through various signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to the compound can result in sustained oxidative stress and cellular damage, which may have implications for its use in research and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, the compound can cause significant oxidative stress and cellular damage, leading to toxic or adverse effects Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with protox. The inhibition of protox disrupts the heme biosynthesis pathway, leading to the accumulation of protoporphyrinogen IX and other intermediates . This disruption can affect metabolic flux and metabolite levels, influencing various cellular processes. Additionally, the compound may interact with other enzymes and cofactors, further impacting metabolic pathways and cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its activity and effects. The compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation within cells . Understanding the transport mechanisms can provide insights into the compound’s bioavailability and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization can influence its interactions with biomolecules and its overall effects on cellular function
属性
IUPAC Name |
2-(7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3/c11-6-1-2-8-9(3-6)15-5-7(12-8)4-10(13)14/h1-3,7,12H,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIWBZIUOVEIRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C(O1)C=C(C=C2)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Hydroxymethyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one](/img/structure/B1489335.png)

![Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1489339.png)
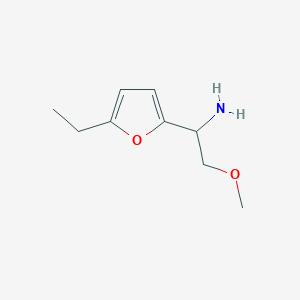

![6-[4-(Hydroxymethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B1489342.png)
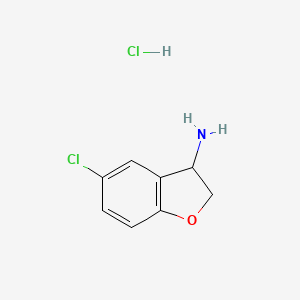
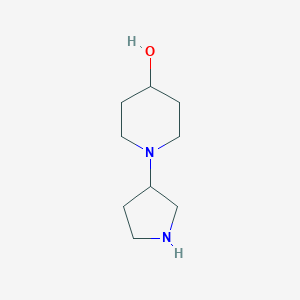
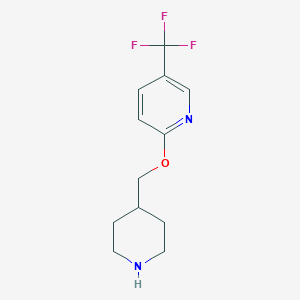

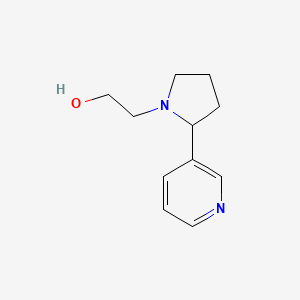
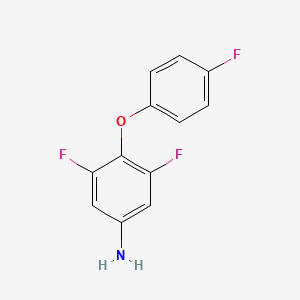
![4-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1489355.png)
